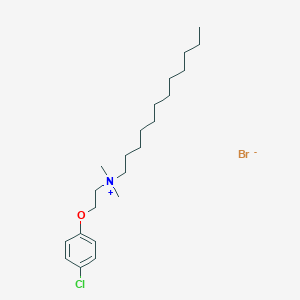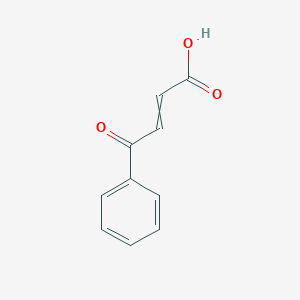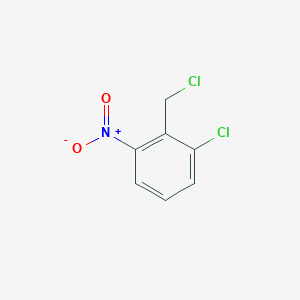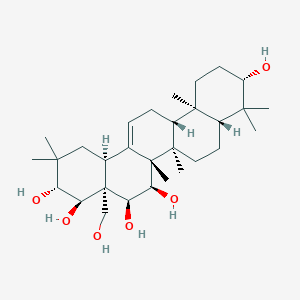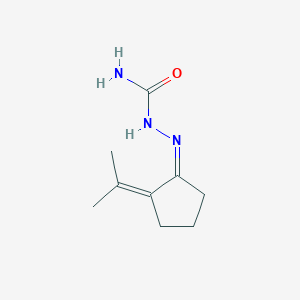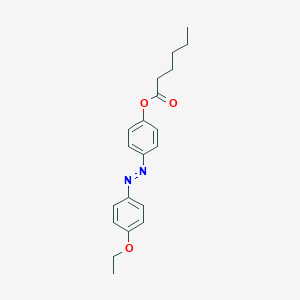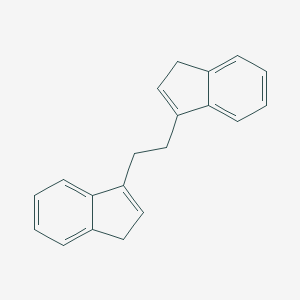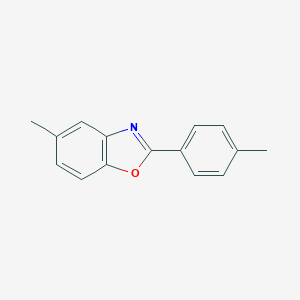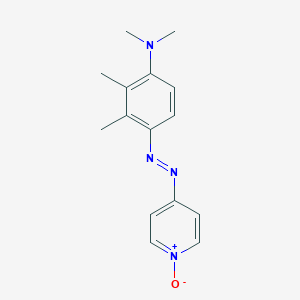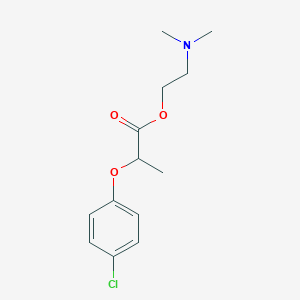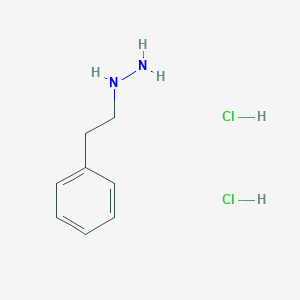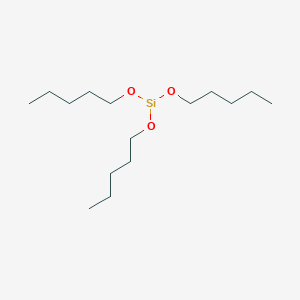
Silane, tris(pentyloxy)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Silane, tris(pentyloxy)-, also known as TPO silane, is an organosilicon compound that has gained significant attention in the scientific community due to its unique chemical properties. TPO silane is a colorless and odorless liquid that is soluble in organic solvents. It is commonly used as a coupling agent in the synthesis of various materials, including polymers, composites, and coatings.
Wirkmechanismus
The mechanism of action of Silane, tris(pentyloxy)- silane is based on its ability to form covalent bonds with both organic and inorganic materials. The Silane, tris(pentyloxy)- group on the silane molecule reacts with the hydroxyl groups on the surface of the material, forming a strong bond. This results in improved adhesion and compatibility between the materials, leading to enhanced mechanical and chemical properties.
Biochemische Und Physiologische Effekte
Silane, tris(pentyloxy)- silane has been shown to have low toxicity and is generally considered safe for use in laboratory experiments. However, studies have shown that exposure to high concentrations of Silane, tris(pentyloxy)- silane can cause skin and eye irritation. Therefore, appropriate safety measures must be taken when handling Silane, tris(pentyloxy)- silane.
Vorteile Und Einschränkungen Für Laborexperimente
Silane, tris(pentyloxy)- silane has several advantages for use in laboratory experiments. It is easy to handle, has excellent thermal stability, and is compatible with a wide range of materials. Additionally, Silane, tris(pentyloxy)- silane can improve the mechanical and chemical properties of materials, making it a valuable tool in the development of advanced materials.
However, there are also limitations to the use of Silane, tris(pentyloxy)- silane in laboratory experiments. One of the main limitations is its cost, as Silane, tris(pentyloxy)- silane is relatively expensive compared to other coupling agents. Additionally, the use of Silane, tris(pentyloxy)- silane can lead to a decrease in the transparency of materials, making it unsuitable for certain applications.
Zukünftige Richtungen
There are several future directions for the use of Silane, tris(pentyloxy)- silane in scientific research. One potential direction is the development of novel drug delivery systems using Silane, tris(pentyloxy)- silane as a coupling agent. Another potential direction is the use of Silane, tris(pentyloxy)- silane in the synthesis of advanced materials, including nanocomposites and coatings. Additionally, further studies are needed to fully understand the mechanism of action and potential toxicity of Silane, tris(pentyloxy)- silane, which could lead to the development of safer and more effective coupling agents.
Conclusion:
In conclusion, Silane, tris(pentyloxy)- silane is a valuable tool in scientific research due to its unique chemical properties. It has been extensively studied for its use as a coupling agent in the synthesis of various materials, including polymers, composites, and coatings. Silane, tris(pentyloxy)- silane has also been used in the development of novel drug delivery systems. While Silane, tris(pentyloxy)- silane has several advantages for use in laboratory experiments, there are also limitations to its use. However, there are several future directions for the use of Silane, tris(pentyloxy)- silane in scientific research, including the development of advanced materials and drug delivery systems.
Synthesemethoden
Silane, tris(pentyloxy)- silane can be synthesized through a variety of methods, including the reaction of pentanol with silicon tetrachloride or tetraethoxysilane. The most common method of synthesis is the reaction of pentanol with trichlorosilane in the presence of a catalyst. The resulting product is purified through distillation, and the Silane, tris(pentyloxy)- silane is obtained in high purity.
Wissenschaftliche Forschungsanwendungen
Silane, tris(pentyloxy)- silane has been extensively studied for its use as a coupling agent in the synthesis of various materials. It has been used in the preparation of composite materials, polymer coatings, and adhesives. Silane, tris(pentyloxy)- silane has also been used as a surface modifier for nanoparticles, improving their dispersion and stability in solution. Additionally, Silane, tris(pentyloxy)- silane has been used in the development of novel drug delivery systems, including nanoparticles and hydrogels.
Eigenschaften
CAS-Nummer |
17907-97-0 |
|---|---|
Produktname |
Silane, tris(pentyloxy)- |
Molekularformel |
C15H33O3Si |
Molekulargewicht |
289.51 g/mol |
InChI |
InChI=1S/C15H33O3Si/c1-4-7-10-13-16-19(17-14-11-8-5-2)18-15-12-9-6-3/h4-15H2,1-3H3 |
InChI-Schlüssel |
SFMFSJQRKXEGAM-UHFFFAOYSA-N |
SMILES |
CCCCCO[Si](OCCCCC)OCCCCC |
Kanonische SMILES |
CCCCCO[Si](OCCCCC)OCCCCC |
Andere CAS-Nummern |
17907-97-0 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




